molecular formula C22H21N3O5S B5000967 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide

Cat. No.: B5000967
M. Wt: 439.5 g/mol
InChI Key: YUQIZRBRNVBIGE-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group, a nitro group, and an anilino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide typically involves multiple steps. One common method starts with the nitration of benzenesulfonyl chloride to introduce the nitro group. This is followed by the reaction with aniline to form the corresponding sulfonamide. The final step involves the acylation of the sulfonamide with N-benzyl-N-methylacetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-23(16-18-8-4-2-5-9-18)22(26)17-24(19-12-14-20(15-13-19)25(27)28)31(29,30)21-10-6-3-7-11-21/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQIZRBRNVBIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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